1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclobutyl and diazepane groups. Common synthetic routes include:
Suzuki–Miyaura coupling: This method is often used to form the carbon-carbon bonds in the pyridine ring.
Cyclization reactions: These are employed to form the diazepane ring, often using reagents like sodium hydride or potassium tert-butoxide.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane undergoes various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the pyridine or diazepane rings.
Pyridine derivatives: Compounds like 2-(methylsulfanyl)pyridine-3-carbonyl derivatives share the pyridine core but lack the diazepane ring.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-21-15-14(7-3-8-17-15)16(20)19-10-4-9-18(11-12-19)13-5-2-6-13/h3,7-8,13H,2,4-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHTWJCCPBJESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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